

Pharmacological Profile & Quantitative Data of Robinin

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Compound Focus: Robinin

CAS No.: 301-19-9

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Pharmacological Activity	Experimental Model/System	Key Findings & Target Pathways	Reported Quantitative Values (Dosage, IC ₅₀ , Binding Affinity)
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| **Anti-cancer Activity** [1] | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell proliferation and migration; attenuated EMT markers (α -SMA, Snail) and inflammation (IL-6, TNF- α); mechanism via TLR2/PI3K/AKT pathway inhibition. | • **Proliferation IC₅₀**: ~1 μ M (estimated from CCK-8 assay dose-response) • **Tested Concentrations**: 500 nM, 1 μ M, 5 μ M, 10 μ M | | **Anti-inflammatory Activity** [2] | Rat model of adjuvant-induced arthritis (AA) | Mildly improved reduction of inflammation in combination with methotrexate (MTX); reduced plasma IL-17A and joint GGT more effectively than MTX alone. | • **Dosage in vivo**: Specific dose not fully detailed; a higher dose was selected to compensate for low bioavailability. • **Outcome**: Combination therapy showed similar efficacy to MTX alone on paw volume. | | **Antiviral Potential** [3] | Molecular docking against SARS-CoV-2 Main Protease (Mpro) | Showed the highest binding affinity among 16 tested flavonoids, stabilizing Mpro-**robinin** complex in molecular dynamics simulations. | • **Binding Affinity**: -9.0 kcal/mol • **Reference Drugs**: Ritonavir (-7.7 kcal/mol), Lopinavir (-8.2 kcal/mol) | | **Cytotoxicity** [4] | A549 cell line (human lung adenocarcinoma) | Inhibited viability of A549 cells. | • **IC₅₀ on A549 viability**: 34.49 μ M |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from the primary studies.

Anti-Pancreatic Cancer Cell Proliferation & Migration [1]

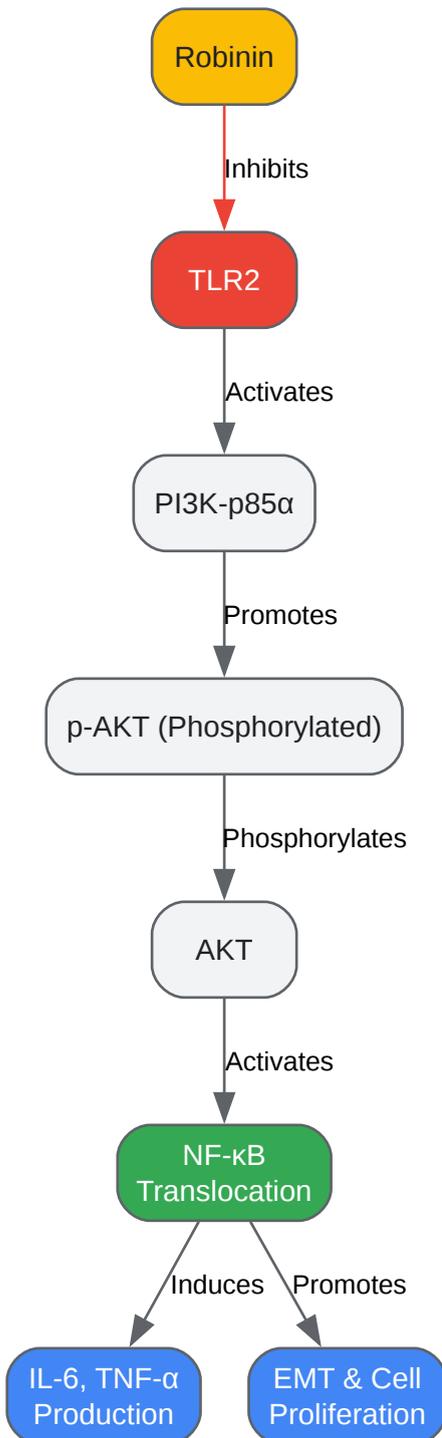
- **Cell Lines:** Mia-PACA2 and PANC-1 (human pancreatic cancer); HPNE (normal human pancreatic ductal epithelial cell as control).
- **Cell Proliferation (CCK-8 Assay):**
 - Seed cells in 96-well plates at 1×10^4 cells/well and culture in serum-free medium for 24 hours.
 - Treat with **Robinin** at various concentrations (500 nM, 1 μ M, 5 μ M, 10 μ M) for 24 hours. **Robinin** is dissolved in DMSO.
 - Discard the medium, add 10 μ L of CCK-8 solution to each well, and incubate for 2 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to control.
- **Cell Migration (Wound Healing/Scratch Assay):**
 - Culture cells until 100% confluent.
 - Create a straight "wound" scratch using a 200 μ L pipette tip.
 - Take an image of the scratch at 0 hours. Culture cells with fresh serum-free medium containing 1 μ M **Robinin** for 24 hours.
 - Image the same location after 24 hours. Measure the change in wound width using image analysis software (e.g., ImageJ).

Molecular Docking against SARS-CoV-2 Mpro [3]

- **Protein Preparation:**
 - Obtain the 3D crystal structure of SARS-CoV-2 Main Protease (Mpro) from a protein data bank.
 - Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
- **Ligand Preparation:**
 - Draw the 2D structure of **Robinin** or obtain it from a chemical database.
 - Convert it to 3D and minimize its energy using molecular mechanics forcefields.
- **Docking Simulation:**
 - Define the active site of Mpro, often based on the location of a native inhibitor.
 - Perform the docking simulation using software to generate multiple possible binding poses.
 - Score the poses based on binding affinity (e.g., in kcal/mol). The pose with the most negative score (highest affinity) is selected for analysis of protein-ligand interactions.

Robinin's Anti-Cancer Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which **Robinin** exerts its anti-tumor effects in pancreatic cancer cells, as revealed by the cited research [1].



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Robinin inhibits the TLR2-PI3K-AKT-NF- κ B pathway, reducing inflammation and cancer progression [1].

Drug-Likeness and Development Status

While pre-clinical results are promising, **Robinin's** development as a drug faces a significant hurdle.

- **Drug-Likeness Evaluation:** An ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluation based on **Lipinski's Rule of Five** indicates that **Robinin**, along with several other flavonoids tested, shows **low oral bioavailability and absorption** [3]. This is a common challenge for flavonoid compounds.
- **Current Status:** Despite its documented bioactivity, **Robinin** currently has **no approved therapeutic or pharmacological use in humans** [5]. It is available commercially for research purposes only [4].

The search results indicate that most research is in the pre-clinical stage, primarily in vitro and in animal models. Future work needs to address the challenge of bioavailability to unlock its therapeutic potential.

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References

1. inhibits pancreatic cancer cell proliferation, EMT and... Robinin [pmc.ncbi.nlm.nih.gov]
2. Bioflavonoid Robinin from Astragalus falcatus Lam. Mildly ... [pmc.ncbi.nlm.nih.gov]
3. Journal of Research in Pharmacy [dergipark.org.tr]
4. | TLR2/4 inhibitors | Anti-inflammatory | TargetMol Robinin [targetmol.com]
5. - Wikipedia Robinin [en.wikipedia.org]

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